ATR Kinase Inhibitor Potency and Selectivity: (S)-THPP vs. Alternative Cores
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core, of which 6-Methyl-THPP is a direct derivative, demonstrates a fundamental advantage in ATR kinase inhibitor design. A structure-based drug design campaign showed that saturating an initial pyrazolo[1,5-a]pyridazine hit to the THPP core (Compound 2) maintained sub-nanomolar ATR potency while dramatically improving selectivity over the related PI3Kα kinase [1]. In contrast, other saturated cores like the corresponding lactam (Compound 23) severely compromised on-target ATR potency (IC₅₀ = 64 nM) [2]. This establishes the THPP core as a privileged scaffold for achieving both high potency and selectivity in this therapeutically relevant kinase class.
| Evidence Dimension | ATR Kinase Inhibition (IC₅₀) & Selectivity (PI3Kα/ATR) |
|---|---|
| Target Compound Data | IC₅₀ < 0.4 nM (for a representative 7-azaindole-substituted THPP derivative, Compound 2) |
| Comparator Or Baseline | Baseline HTS Hit: IC₅₀ = 1100 nM; Alternative Core (lactam, Compound 23): IC₅₀ = 64 nM |
| Quantified Difference | THPP core exhibits >2750-fold improvement in ATR potency vs. HTS hit; >160-fold more potent than lactam analog. |
| Conditions | Biochemical ATR kinase assay using PI3Kα mutants as ATR crystal structure surrogates. |
Why This Matters
Selecting the (S)-6-Methyl-THPP building block provides a direct path to a scaffold with proven, superior on-target potency and selectivity for ATR kinase, avoiding the significant activity loss observed with alternative saturated cores.
- [1] Barsanti, P. A., et al. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters 6, 37-41 (2015). View Source
- [2] Barsanti, P. A., et al. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters 6, 37-41 (2015). View Source
